Cas no 894852-67-6 (N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine)
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine
- 894852-67-6
- SCHEMBL1252322
- CHEMBRDG-BB 4010855
- CS-0325988
- methyl[(3-methyl-1H-indol-2-yl)methyl]amine
- AKOS005174233
- N-methyl-(3-methyl-1H-indol-2-yl)methanamine
- LS-04129
- FT-0683684
- 3-methyl-2-(methylaminomethyl)indole
- N-methyl(3-methyl-1H-indol-2-yl)methanamine
- LLEMUFNSHIFWGM-UHFFFAOYSA-N
- DTXSID70650278
- ALBB-013297
-
- MDL: MFCD05181743
- Inchi: 1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3
- InChI Key: LLEMUFNSHIFWGM-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C(C)=C1CNC
Computed Properties
- Exact Mass: 174.11600
- Monoisotopic Mass: 174.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 27.8Ų
Experimental Properties
- Color/Form: NA
- Density: 1.1±0.1 g/cm3
- Boiling Point: 324.8±27.0 °C at 760 mmHg
- Flash Point: 105.8±23.2 °C
- PSA: 27.82000
- LogP: 2.58660
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009139-5g |
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine |
894852-67-6 | 95% | 5g |
$913.68 | 2023-08-31 | |
| Chemenu | CM231935-5g |
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine |
894852-67-6 | 95% | 5g |
$791 | 2021-08-04 | |
| Matrix Scientific | 063282-500mg |
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine |
894852-67-6 | 500mg |
$237.00 | 2023-09-10 | ||
| TRC | N242465-250mg |
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine |
894852-67-6 | 250mg |
$ 275.00 | 2022-06-02 | ||
| TRC | N242465-500mg |
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine |
894852-67-6 | 500mg |
$ 450.00 | 2022-06-02 | ||
| TRC | N242465-1000mg |
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine |
894852-67-6 | 1g |
$ 720.00 | 2022-06-02 | ||
| Chemenu | CM231935-1g |
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine |
894852-67-6 | 95% | 1g |
$299 | 2023-02-01 | |
| Cooke Chemical | BD0742748-1g |
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine |
894852-67-6 | 95+% | 1g |
RMB 1551.20 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396658-250mg |
N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine |
894852-67-6 | 95+% | 250mg |
¥864.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396658-1g |
N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine |
894852-67-6 | 95+% | 1g |
¥2160.00 | 2024-04-26 |
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine: A Comprehensive Overview
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine, also known by its CAS registry number CAS No. 894852-67-6, is a fascinating compound with significant potential in various fields of chemical research and application. This compound, which belongs to the class of indole derivatives, has garnered attention due to its unique structural properties and promising biological activities. In this article, we will delve into the structural characteristics, chemical synthesis, biological applications, and recent advancements related to this compound.
The molecular structure of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine is characterized by an indole ring system with a methyl group attached at the 3-position and an N-methylation at the 2-position. This configuration imparts unique electronic properties to the molecule, making it a valuable substrate for various chemical transformations. The indole moiety is known for its aromaticity and ability to participate in hydrogen bonding, which are critical for its interactions with biological systems.
Recent studies have highlighted the importance of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine in drug discovery efforts. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate key biological pathways, such as kinase activity and receptor binding, has been extensively investigated in preclinical models.
In terms of synthesis, N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine can be prepared through a variety of methods, including nucleophilic aromatic substitution and reductive amination. These methods allow for precise control over the stereochemistry and functional groups present in the molecule, enabling researchers to tailor its properties for specific applications. The use of catalytic asymmetric synthesis has also been reported, providing access to enantiomerically pure derivatives of this compound.
The biological activity of N-Methyl-1-(3-methyl-1H-indol-2-y l)methanamine has been extensively studied in recent years. In vitro assays have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, such as tyrosine kinases and histone deacetylases (HDACs). These findings suggest that the compound may have potential as a therapeutic agent in the treatment of cancers characterized by dysregulated signaling pathways.
Moreover, N-Methyl- strong>N-methylamino groups are known to enhance drug bioavailability by improving solubility and permeability. This property makes N-Methyl- strong>N-methylindole derivatives attractive candidates for drug delivery systems. Recent research has also explored the use of this compound as a building block for constructing more complex molecular architectures, such as macrocycles and supramolecular assemblies.
In conclusion, CAS No. 894852- strong>67-6, or N-Methyl- strong>N-methylindole derivative, represents a promising compound with diverse applications in chemical research and drug development. Its unique structural features, coupled with its versatile synthetic methods and intriguing biological activities, position it as a valuable tool for advancing our understanding of molecular interactions and therapeutic interventions.
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